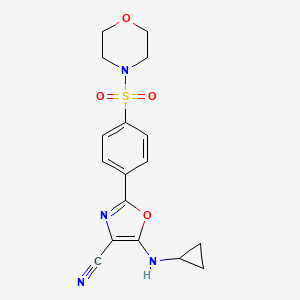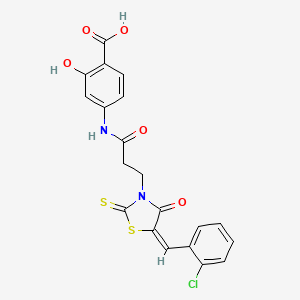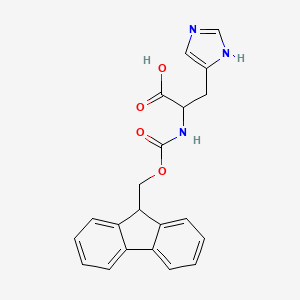
1-(4-Fluorobenzyl)-3-(1-methyl-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-3-(1-methyl-5-oxopyrrolidin-3-yl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
Orexin Receptor Antagonism and Compulsive Behavior
A study explored the role of orexin (OX) receptors in compulsive food consumption, utilizing various compounds, including one with a structure similar to "1-(4-Fluorobenzyl)-3-(1-methyl-5-oxopyrrolidin-3-yl)urea." It was found that antagonism at the OX1 receptor could significantly reduce binge eating in female rats without affecting standard food intake, suggesting a novel pharmacological approach for treating eating disorders with a compulsive component (Piccoli et al., 2012).
Imaging Agent Synthesis
Another study detailed the synthesis of a potent nonpeptide CCR1 antagonist, labeled with [18F], for use as an imaging agent. This compound, structurally related to "1-(4-Fluorobenzyl)-3-(1-methyl-5-oxopyrrolidin-3-yl)urea," was synthesized using a module-assisted procedure, showcasing the potential of fluorobenzyl ureas in developing novel imaging agents for diagnostic purposes (Mäding et al., 2006).
Neuropeptide S Antagonism
Research into neuropeptide S (NPS) antagonists identified compounds with a benzyl urea structure as potent antagonists. The study emphasizes the critical role of the urea functionality for antagonist activity, indicating the potential of such compounds in the development of treatments for disorders modulated by NPS (Zhang et al., 2008).
Chemical Synthesis and Modification
A study on the modification of alkaloids through the reaction with methylbenzyl-isocyanate to produce ureas highlights the versatility of benzyl ureas in chemical synthesis and modification of natural products. This research provides insights into the synthesis of physiologically active compounds and their potential therapeutic applications (Brossi, 1985).
Metabolism and Pharmacokinetics
Investigations into the metabolism of AG7088, a peptidomimetic inhibitor, in liver microsomes from various species, demonstrate the utility of benzyl ureas in pharmacokinetic studies. The study elucidates the metabolic pathways and potential implications for drug development and safety assessment (Zhang et al., 2001).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-17-8-11(6-12(17)18)16-13(19)15-7-9-2-4-10(14)5-3-9/h2-5,11H,6-8H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBYQXJBOHFMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

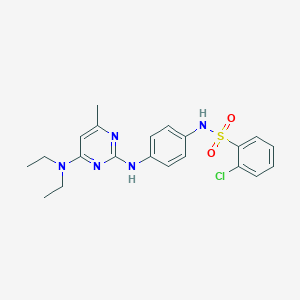
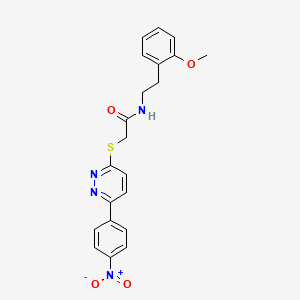
![{4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B2687430.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2687432.png)
![2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2687433.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2687437.png)
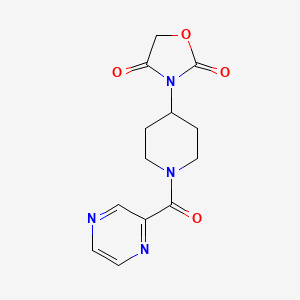
![7-chloro-N-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2687441.png)

![3-ethyl-N-(4-ethylphenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2687444.png)
